molecular formula C24H28N2O7 B11115262 (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B11115262
M. Wt: 456.5 g/mol
InChI Key: ZSWKPHGWMAWAER-GUQWTYSISA-N
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Description

The compound “(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide” is a complex organic molecule It features a tricyclic structure with multiple oxygen atoms and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core and the introduction of the naphthalene moiety. Typical synthetic routes may involve:

    Formation of the tricyclic core: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Functional group modifications: Introduction of the carboxamide group and other functional groups through standard organic reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.

    Scale-up considerations: Ensuring the reactions are scalable and cost-effective.

    Purification techniques: Use of chromatography, crystallization, or other purification methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals with specific biological activities.

Industry

Applications in materials science, such as the development of new polymers or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
  • N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Uniqueness

The unique combination of the tricyclic core and the naphthalene moiety, along with the specific functional groups, distinguishes this compound from similar molecules. This uniqueness may confer specific properties and applications that are not observed in related compounds.

Properties

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

IUPAC Name

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C24H28N2O7/c1-23(2)30-17-18(31-23)20-22(33-24(3,4)32-20)29-19(17)21(28)25-12-16(27)26-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17-20,22H,12H2,1-4H3,(H,25,28)(H,26,27)/t17-,18+,19?,20-,22-/m1/s1

InChI Key

ZSWKPHGWMAWAER-GUQWTYSISA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=CC5=CC=CC=C54)OC(O3)(C)C)C

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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